molecular formula C12H14N2 B7862197 3-[1-(Cyclopropylamino)ethyl]benzonitrile

3-[1-(Cyclopropylamino)ethyl]benzonitrile

Cat. No.: B7862197
M. Wt: 186.25 g/mol
InChI Key: JKLZRPZTJAVUGP-UHFFFAOYSA-N
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Description

3-[1-(Cyclopropylamino)ethyl]benzonitrile is an organic compound with the molecular formula C₁₂H₁₄N₂ It is characterized by the presence of a benzonitrile group attached to a cyclopropylaminoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Cyclopropylamino)ethyl]benzonitrile typically involves the reaction of 3-bromobenzonitrile with cyclopropylamine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the cyclopropylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Cyclopropylamino)ethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Primary amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[1-(Cyclopropylamino)ethyl]benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(Cyclopropylamino)ethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(Cyclopropylamino)ethyl]benzamide
  • 3-[1-(Cyclopropylamino)ethyl]benzaldehyde
  • 3-[1-(Cyclopropylamino)ethyl]benzoic acid

Uniqueness

3-[1-(Cyclopropylamino)ethyl]benzonitrile is unique due to its specific combination of a benzonitrile group and a cyclopropylaminoethyl moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[1-(cyclopropylamino)ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(14-12-5-6-12)11-4-2-3-10(7-11)8-13/h2-4,7,9,12,14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLZRPZTJAVUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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